molecular formula C14H14O B1628636 4-(2,3-Dimethylphenyl)phenol CAS No. 1261894-01-2

4-(2,3-Dimethylphenyl)phenol

Cat. No.: B1628636
CAS No.: 1261894-01-2
M. Wt: 198.26 g/mol
InChI Key: MMQDIQBJHVYIAV-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylphenyl)phenol is an organic compound with the molecular formula C14H14O. It is a type of phenol, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon. This compound is notable for its structural configuration, where a phenyl group is substituted with two methyl groups at the 2 and 3 positions, and another phenyl group is attached to the 4 position.

Scientific Research Applications

4-(2,3-Dimethylphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenolic compounds can be broadly categorized into four major levels: transcriptional modulation, translational modulation, modulation of enzyme activity, and epigenetic regulation . Each of these levels of mechanism of actions may be modulated independently or in synchrony with each other .

Safety and Hazards

4-(2,3-Dimethylphenyl)phenol is classified as a hazardous substance . It has the hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .

Future Directions

Phenolic compounds like 4-(2,3-Dimethylphenyl)phenol have potential therapeutic efficacy against various diseases . Therefore, the development of efficient methods for their synthesis, as well as modern and accurate methods for their detection and analysis, will continue to be an important area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2,3-Dimethylphenyl)phenol can be synthesized through several methods, including:

    Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.

    Nucleophilic Aromatic Substitution: This method involves the substitution of a halogen atom on an aromatic ring with a nucleophile, such as a hydroxyl group.

Industrial Production Methods

Industrial production of this compound often utilizes the Suzuki-Miyaura coupling due to its high yield and scalability. The reaction conditions typically involve the use of a palladium catalyst, a base, and an organic solvent under controlled temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Electrophilic Aromatic Substitution: Halogenated or nitrated phenols

Comparison with Similar Compounds

4-(2,3-Dimethylphenyl)phenol can be compared with other phenolic compounds, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various applications .

Properties

IUPAC Name

4-(2,3-dimethylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-10-4-3-5-14(11(10)2)12-6-8-13(15)9-7-12/h3-9,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQDIQBJHVYIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600648
Record name 2',3'-Dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-01-2
Record name 2',3'-Dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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